tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate
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Overview
Description
tert-Butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylcyclobutyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-(aminomethyl)-2,2-dimethylcyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .
Medicine: In medicinal chemistry, tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate is explored for its potential as a prodrug. It can be used to improve the pharmacokinetic properties of active pharmaceutical ingredients by enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It serves as an intermediate in the synthesis of various active ingredients and functional materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(aminomethyl)carbamate: A related compound with a different cyclobutyl substitution pattern.
tert-Butyl N-(2,2-dimethylcyclobutyl)carbamate: A compound with a similar cyclobutyl structure but lacking the aminomethyl group
Uniqueness: tert-Butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both aminomethyl and dimethylcyclobutyl groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-8(7-13)12(9,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15) |
InChI Key |
SQLOGXVBEJJICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CN)C |
Origin of Product |
United States |
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